

## 2-Ethylpiperazine in the synthesis of corrosion inhibitors

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### Compound of Interest

Compound Name: 2-Ethylpiperazine  
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An In-Depth Guide to the Synthesis and Application of **2-Ethylpiperazine**-Based Corrosion Inhibitors

### Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers and chemical engineers on the utilization of **2-ethylpiperazine** as a versatile precursor for synthesizing high-efficacy corrosion inhibitors. We will move beyond simple procedural lists to explore the underlying chemical principles, provide detailed tested protocols, and offer insights into the evaluation of inhibitor performance. Our focus is on building a foundational understanding that empowers you to innovate and adapt these methods for specific industrial applications, particularly in acidic environments.

### The Rationale for 2-Ethylpiperazine in Corrosion Inhibition

Piperazine and its derivatives are a well-established class of corrosion inhibitors, primarily due to the presence of two nitrogen heteroatoms within the membered ring structure.<sup>[1][2]</sup> These nitrogen atoms possess lone pairs of electrons, which are crucial for the inhibition mechanism. They act as active sites for adsorption, donating these electrons to the vacant d-orbitals of metal atoms (like iron in steel), forming a coordinate covalent bond.<sup>[3]</sup> This process creates a protective film on the metal surface, isolating it from the corrosive environment.

The introduction of an ethyl group at the 2-position of the piperazine ring enhances its properties in several key ways:

- Increased Electron Density: The ethyl group is an electron-donating group, which increases the electron density on the nitrogen atoms, thereby strengthening the bond between the inhibitor and the metal surface.
- Enhanced Hydrophobicity: The alkyl chain increases the molecule's hydrophobicity, which helps in repelling water from the metal surface, a critical factor in preventing the electrochemical reactions that cause corrosion.<sup>[1][4]</sup>
- Steric Hindrance: The ethyl group can provide greater surface coverage through steric effects, creating a more compact and robust protective barrier.

Derivatization of **2-ethylpiperazine**, particularly through the formation of Schiff bases or salts, further enhances its inhibitive properties by introducing additional adsorption centers (like oxygen atoms or π-electron systems from aromatic rings) into the molecular structure.<sup>[5][6]</sup> These derivatives often function as mixed-type inhibitors, meaning they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.<sup>[2][7]</sup>

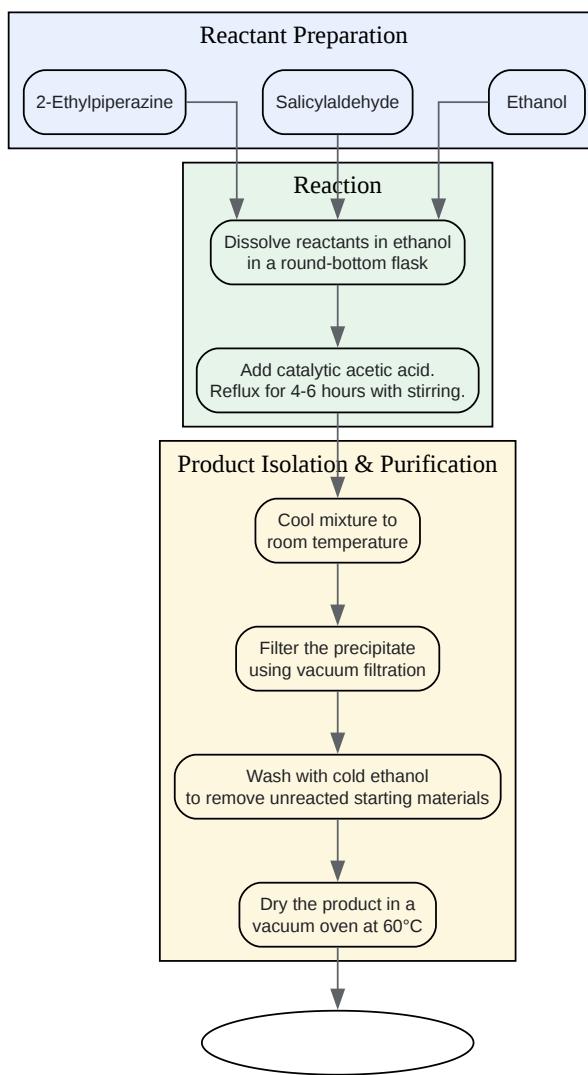
### Synthesis of 2-Ethylpiperazine Derivatives: Protocols

The versatility of **2-ethylpiperazine** allows for its use in various synthesis routes. Below are two primary protocols for creating potent corrosion inhibitors.

#### Protocol 1: Synthesis of a Schiff Base Inhibitor

Schiff bases, characterized by an azomethine (-C=N-) group, are highly effective corrosion inhibitors due to the presence of the imine group and other heteroatoms.<sup>[6][8][9]</sup> This protocol details the synthesis of a Schiff base from **2-ethylpiperazine** and salicylaldehyde.

Workflow for Schiff Base Synthesis

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Caption: General workflow for the synthesis of a Schiff base corrosion inhibitor.

#### Step-by-Step Methodology:

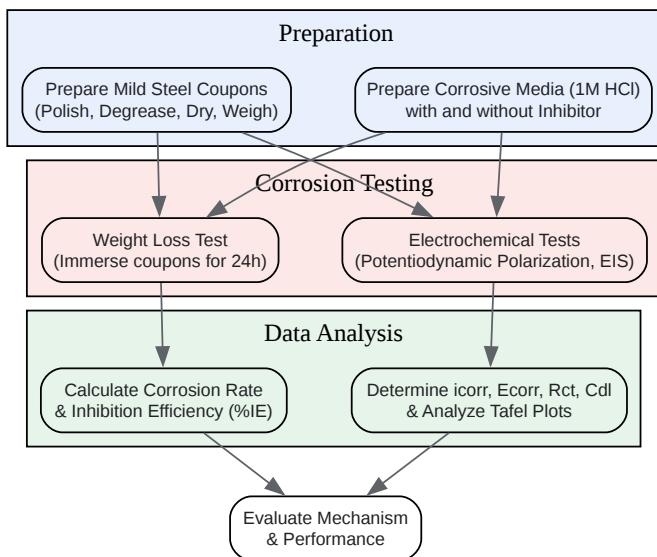
- **Reactant Preparation:** In a 250 mL round-bottom flask, dissolve 11.42 g (0.1 mol) of **2-ethylpiperazine** in 100 mL of absolute ethanol. Stir the solution on a magnetic stirrer until the piperazine is fully dissolved.
- **Addition of Aldehyde:** To this solution, add 24.42 g (0.2 mol) of salicylaldehyde dropwise over 15 minutes. The molar ratio is 1:2, assuming both nitrogen atoms of the piperazine ring will react.
- **Catalysis and Reflux:** Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.<sup>[9]</sup> Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Product Isolation:** After the reaction is complete, allow the flask to cool to room temperature. A solid precipitate of the Schiff base product should form. Cooling in an ice bath can enhance precipitation.
- **Purification:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate three times with 20 mL portions of cold ethanol to remove any unreacted starting materials.

- Drying: Dry the purified product in a vacuum oven at 60°C for at least 4 hours or until a constant weight is achieved. The final product should be a solid.
- Characterization: Confirm the structure of the synthesized Schiff base using analytical techniques such as FT-IR (look for the characteristic C=N stretching), NMR, and Mass Spectrometry.

## Performance Evaluation of Synthesized Inhibitors

To validate the effectiveness of the newly synthesized inhibitors, a series of standardized corrosion tests must be performed. Mild steel coupons are commonly used for such evaluations in acidic media (e.g., 1 M HCl).

### Workflow for Inhibitor Evaluation



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Caption: Standard workflow for evaluating the performance of corrosion inhibitors.

### Protocol 2: Weight Loss Measurement

This gravimetric method provides a direct and reliable measure of corrosion rate and inhibitor efficiency.

Step-by-Step Methodology:

- Coupon Preparation: Prepare mild steel coupons of a known surface area (e.g., 2 cm x 2 cm x 0.1 cm). Polish the surfaces sequentially with different grades of emery paper (e.g., 1/0 to 3/0), rinse with double-distilled water, degrease with acetone, and dry.[1][4]
- Initial Weighing: Accurately weigh each coupon to four decimal places ( $W_{initial}$ ).
- Immersion: Prepare beakers with 100 mL of 1 M HCl (blank solution) and 100 mL of 1 M HCl containing various concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm).
- Exposure: Immerse one coupon in each beaker for a fixed period, typically 24 hours, at a constant temperature (e.g., 30°C).[7]
- Final Weighing: After the immersion period, carefully remove the coupons, wash them with a cleaning solution (e.g., Clarke's solution) to remove any products, rinse with distilled water and acetone, dry, and reweigh ( $W_{final}$ ).
- Calculations:

- Corrosion Rate (CR) in mm/year can be calculated using the formula:  $CR = (87.6 \times \Delta W) / (D \times A \times T)$ , where  $\Delta W$  is the weight loss (mg), D is the mild steel ( $\sim 7.86 \text{ g/cm}^3$ ), A is the surface area ( $\text{cm}^2$ ), and T is the immersion time (hours).
- Inhibition Efficiency (%IE) is calculated as:  $\%IE = [(CR_{\text{blank}} - CR_{\text{inh}}) / CR_{\text{blank}}] \times 100$ , where  $CR_{\text{blank}}$  is the corrosion rate in the absence inhibitor and  $CR_{\text{inh}}$  is the corrosion rate in its presence.

### Protocol 3: Electrochemical Measurements

Electrochemical methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and mechanistic insights. These tests are performed using a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[\[10\]](#)

- Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting plots provide the corrosion potential ( $E_{\text{corr}}$ ) and corrosion current density ( $i_{\text{corr}}$ ). A significant shift in  $E_{\text{corr}}$  indicates whether the inhibitor is primarily anodic or cathodic, while a small shift suggests a mixed-type inhibitor.[\[4\]](#) The %IE can be calculated from the  $i_{\text{corr}}$  values:  $\%IE = [(i_{\text{corr,blank}} - i_{\text{corr,inh}}) / i_{\text{corr,blank}}] \times 100$ .
- Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide information about the resistance and capacitance of the electrode/solution interface. The key parameter is the charge transfer resistance ( $R_{\text{ct}}$ ), which is inversely proportional to the corrosion rate. An increase in  $R_{\text{ct}}$  in the presence of the inhibitor signifies effective film formation. The %IE can be calculated as:  $\%IE = [(R_{\text{ct,inh}} - R_{\text{ct,blank}}) / R_{\text{ct,inh}}] \times 100$ .

### Interpreting the Data: A Quantitative Summary

The data obtained from these evaluation methods can be summarized to compare the performance of different inhibitor concentrations.

Inhibitor Conc. (ppm)	Weight Loss	Potentiodynamic Polarization	EIS
Corrosion Rate (mm/y)	%IE	$i_{\text{corr}} (\mu\text{A/cm}^2)$	
0 (Blank)	12.5	0	1150
50	3.1	75.2	276
100	1.9	84.8	161
200	1.1	91.2	80.5
500	0.8	93.6	57.5

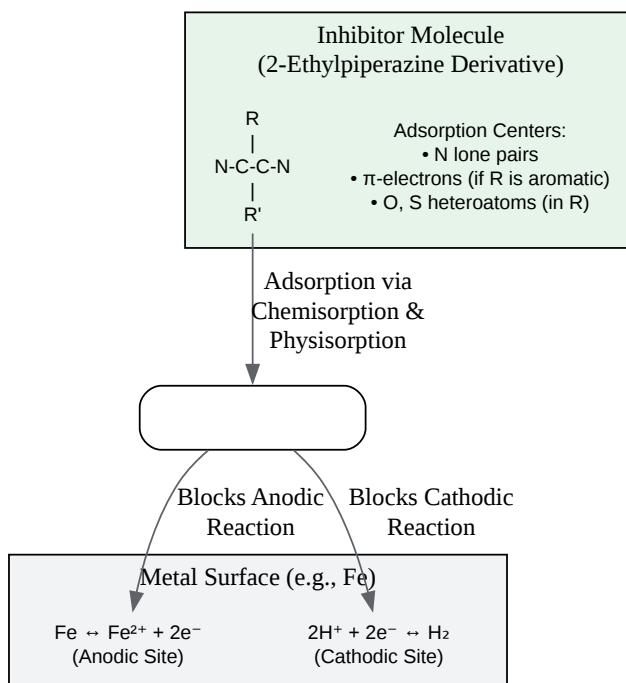
Table 1: Representative data demonstrating the increase in inhibition efficiency with inhibitor concentration for a **2-ethylpiperazine** derivative in 1 M  $\text{NaCl}$ . This data is illustrative.

The results consistently show that as the concentration of the inhibitor increases, the corrosion rate and corrosion current density decrease, while the charge transfer resistance and inhibition efficiency increase, confirming the protective action of the synthesized compound.[\[3\]\[5\]](#)

### Mechanism of Inhibition

The protective action of **2-ethylpiperazine** derivatives is achieved through adsorption onto the metal surface, forming a barrier that blocks the active sites of corrosion.

### Adsorption and Film Formation



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Caption: Mechanism of corrosion inhibition via adsorption and protective film formation.

The adsorption process can be described by two main mechanisms:

- Chemisorption: This involves the sharing of electrons or electron transfer from the inhibitor molecule to the metal surface, forming a coordinate-type lone pair electrons on the nitrogen atoms of the piperazine ring and other heteroatoms are primarily responsible for this stronger form of adsorption
- Physisorption: This occurs due to electrostatic interactions between charged inhibitor molecules (e.g., protonated amines in acid) and a charged metal surface.

Typically, the adsorption of piperazine-based inhibitors on a metal surface in acidic solution follows the Langmuir adsorption isotherm, which suggests formation of a monolayer of the inhibitor on the metal surface.<sup>[2][7]</sup>

## Conclusion

**2-Ethylpiperazine** is a highly effective and versatile platform for the synthesis of advanced corrosion inhibitors. Through straightforward chemical modifications such as Schiff base formation, its inherent protective properties can be significantly enhanced. The protocols outlined in this guide provide a robust framework for the synthesis, evaluation, and mechanistic understanding of these compounds. By applying these methodologies, researchers can develop tailored solutions for a wide range of industrial challenges, contributing to improved material longevity and operational safety.

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